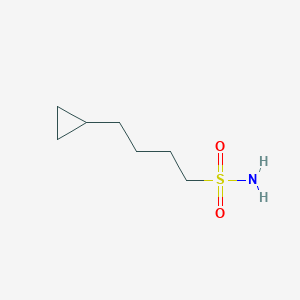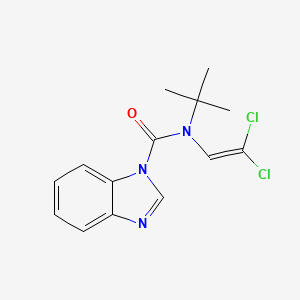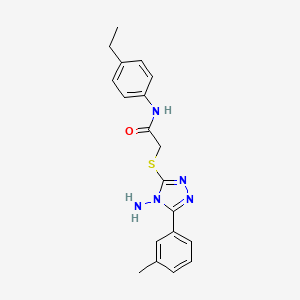
N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide”, has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of “N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” consists of a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized and tested for various biological activities . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” has a molecular weight of 298.36. More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Anticancer Applications
Research has demonstrated the synthesis of related compounds with potential anticancer properties. For example, derivatives of thiazole and isoxazole have been studied for their selective cytotoxicity against cancer cell lines. One study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing significant selectivity and apoptosis induction in lung adenocarcinoma cells compared to cisplatin, a standard chemotherapy drug (A. Evren et al., 2019).
Antimicrobial Activity
Isoxazole-substituted compounds have been evaluated for their antimicrobial efficacy. A particular study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and screened them against bacterial and fungal strains, finding some compounds exhibited good activity (Srinivas Marri et al., 2018).
Antioxidant Activity
The synthesis and characterization of novel coordination complexes incorporating pyrazole-acetamide derivatives have shown significant antioxidant activity. This illustrates the potential of such compounds in oxidative stress-related applications (K. Chkirate et al., 2019).
Optoelectronic Properties
Thiazole-based polythiophenes, including compounds similar to the query, have been investigated for their optoelectronic properties. These compounds exhibit potential for applications in electronic devices due to their optical band gaps and switching times (Pinar Camurlu et al., 2015).
Chemical Oxidation Studies
Studies on the chemical oxidation of similar compounds can provide insights into their stability and reactivity, which is crucial for designing drugs with desired pharmacokinetic properties. One study focused on the oxidation pathways of an anticonvulsant, revealing potential metabolites and degradation products (S. Adolphe-Pierre et al., 1998).
Safety and Hazards
“N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” is not intended for human or veterinary use. It is for research use only, indicating that it may pose safety and health hazards if not handled properly.
Orientations Futures
Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQZCSFUZRPKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide](/img/structure/B2782855.png)




![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)



![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)


![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)